Pyrrolidine-2,3-dione

Vue d'ensemble

Description

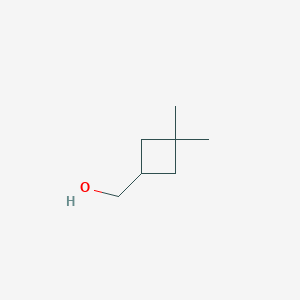

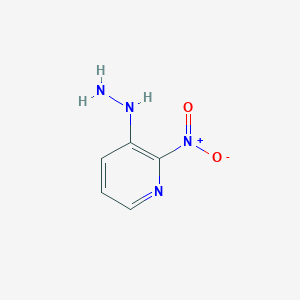

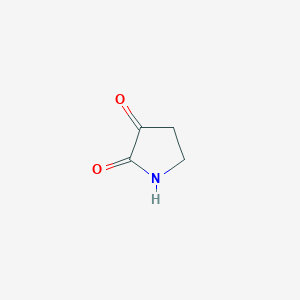

Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .

Synthesis Analysis

Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis

Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis

Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .Applications De Recherche Scientifique

Electron Acceptor in Organic Electronics

Pyrrolidine-2,3-dione derivatives have been identified as promising electron acceptors for electrochromic conjugated polymers and potentially other organic electronic applications. This is due to their novel structural properties that contribute to desirable electronic characteristics .

Antibacterial Activity

Research has discovered that Pyrrolidine-2,3-dione compounds act as novel inhibitors against Pseudomonas aeruginosa PBP3, offering new opportunities to combat multidrug-resistant bacterial strains. Further optimization could enhance their antibacterial efficacy .

Drug Discovery: Inverse Agonists for RORγt

In the realm of drug discovery, Pyrrolidine-2,3-dione scaffolds have been utilized to develop cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifications to the pyrrolidine structure have shown beneficial effects on activity .

Epilepsy Treatment

Pyrrolidine-2,5-dione scaffolds have emerged as valuable in the treatment of epilepsy. Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and evaluated for their therapeutic potential in this field .

Biochemical Characterization

The biochemical characterization of Pyrrolidine-2,3-dione clusters has been determined using various techniques such as fluorescence polarisation and surface plasmon resonance. These studies contribute to a deeper understanding of the compound’s biochemical properties .

Chemical Synthesis Strategies

Recent advances in chemistry have focused on developing strategies for constructing the Pyrrolidine-2,3-dione platform and its MedChem-relevant derivatives. This includes methods for creating nonfunctionalized derivatives that are significant for medicinal chemistry applications .

Safety and Hazards

Orientations Futures

The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .

Mécanisme D'action

Target of Action

Pyrrolidine-2,3-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases . It has been identified as a potential scaffold to inhibit the PBP3 target , a penicillin-binding protein that is a proven target inhibited by β-lactam antibiotics .

Mode of Action

The compound interacts with its targets and induces changes in their function. For instance, it has been found to inhibit the PBP3 of Pseudomonas aeruginosa . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .

Biochemical Pathways

The biosynthesis of pyrrolidine-2,3-diones in microorganisms is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . The tetramic acid moiety of these compounds is formed on an atypical NRPS module constituted by two discrete proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The result of the action of pyrrolidine-2,3-dione derivatives can vary depending on the specific derivative and its target. For instance, some derivatives have shown excellent target inhibition and initial antibacterial activities against P. aeruginosa . Other derivatives have exhibited potent antitumor activity .

Action Environment

The action, efficacy, and stability of pyrrolidine-2,3-dione derivatives can be influenced by various environmental factors. These factors can include the specific conditions under which the compound is synthesized , as well as the biological environment in which the compound acts .

Propriétés

IUPAC Name |

pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYXSLAAXZTRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.